![molecular formula C14H16B2O6S2 B12821636 (2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)
(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is a complex organoboron compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes.
Applications De Recherche Scientifique
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit proteases, making them valuable in the design of enzyme inhibitors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but less structural complexity.
Pinacol boronic ester: Known for its stability and use in various organic reactions.
Uniqueness
(2-borono-4,8-diethoxythieno2,3-fbenzothiol-6-yl)boronic acid is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical transformations. Its dual boronic acid groups enhance its reactivity and versatility in organic synthesis.
Propriétés
Formule moléculaire |
C14H16B2O6S2 |
|---|---|
Poids moléculaire |
366.0 g/mol |
Nom IUPAC |
(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid |
InChI |
InChI=1S/C14H16B2O6S2/c1-3-21-11-7-5-9(15(17)18)24-14(7)12(22-4-2)8-6-10(16(19)20)23-13(8)11/h5-6,17-20H,3-4H2,1-2H3 |
Clé InChI |
SEHBTRKXEDWCEA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C3=C(C=C(S3)B(O)O)C(=C2S1)OCC)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


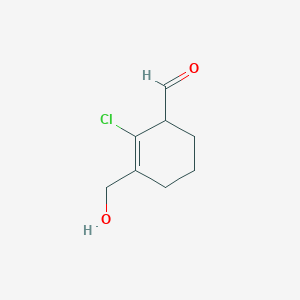
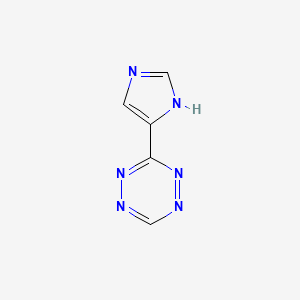

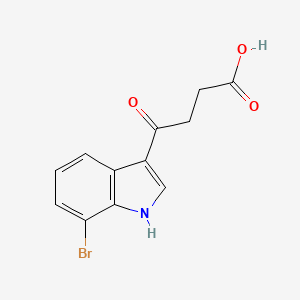
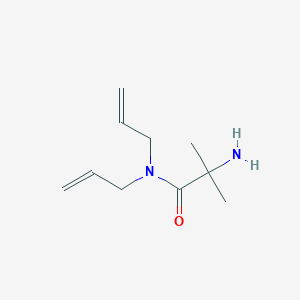

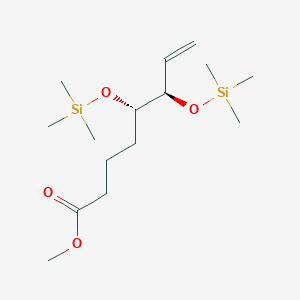

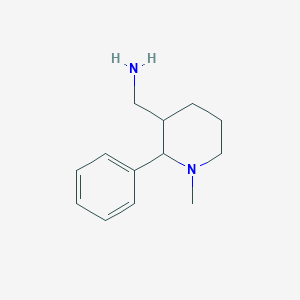
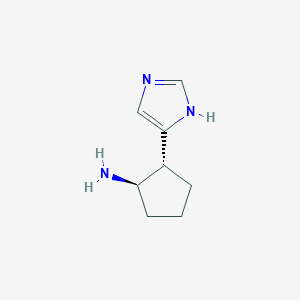

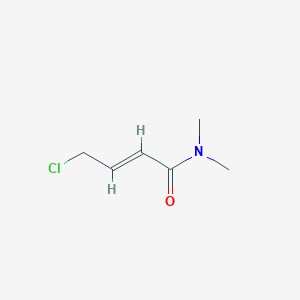
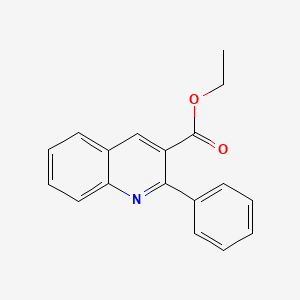
![Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12821619.png)
